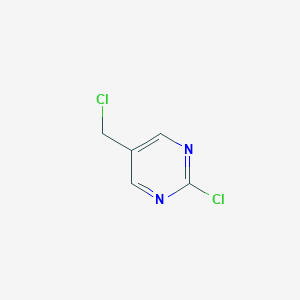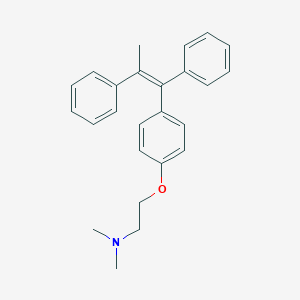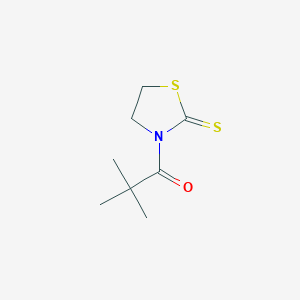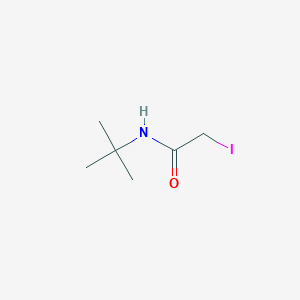
4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol, also known as 4-HMP, is a chemical compound that has been studied for its potential applications in scientific research. It is a phenolic compound, which means that it has one or more hydroxyl groups attached to an aromatic ring. 4-HMP has a number of features that make it an attractive candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Environmental Fate and Behavior of Phenolic Compounds
Phenolic compounds, including parabens and hydroxybenzoates, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in a variety of products, have been detected in water bodies, indicating their persistent nature despite wastewater treatment processes. Their presence in the environment raises concerns about their potential as weak endocrine disruptors, highlighting the importance of understanding their degradation pathways and the formation of more stable halogenated by-products upon reaction with free chlorine (Haman et al., 2015).
Enzymatic Mechanisms in Organic Compound Transformation
The transformation of organic compounds, such as p-hydroxybenzoate hydroxylase's action on para-hydroxybenzoate to form dihydroxybenzoate, demonstrates the complex dynamics of enzymes in facilitating specific catalytic processes. These processes involve conformational changes and a network of interactions within the enzyme's active site, underscoring the role of protein dynamics and electrostatics in the enzyme's function. Understanding these mechanisms is crucial for the development of biotechnological applications, including the biodegradation of environmental pollutants and the synthesis of high-value chemical products (Entsch et al., 2005).
Applications in Polymer and Material Science
Compounds with structural features similar to 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol are being researched for their roles in the development of new materials and fuels derived from lignin and plant biomass. The conversion of biomass to furan derivatives, for instance, is a promising area that could replace non-renewable hydrocarbon sources with bio-based alternatives. Such research is essential for advancing sustainable material science and the chemical industry's reliance on renewable resources (Chernyshev et al., 2017).
Health and Pharmacological Properties
The exploration of phenolic acids and flavonoids, including their sources, pharmacokinetic properties, and biological activities, reveals the potential health benefits of these compounds. Their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities, among others, are of significant interest in pharmacology and nutrition science. This research underscores the importance of dietary sources of phenolic compounds and their impact on human health, providing a foundation for the development of functional foods and nutraceuticals (Pei et al., 2016).
Propiedades
IUPAC Name |
4-[5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h5-6,8-11,20-21H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONDVSBLGLFAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425107 |
Source


|
| Record name | 4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol | |
CAS RN |
144735-57-9 |
Source


|
| Record name | 4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)




![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)


![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)


